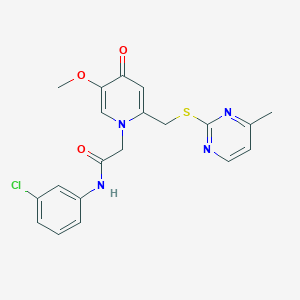

N-(3-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-13-6-7-22-20(23-13)29-12-16-9-17(26)18(28-2)10-25(16)11-19(27)24-15-5-3-4-14(21)8-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSMAZLKQDBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 430.9 g/mol. Its structure includes a chlorophenyl group and a methoxy-pyridinyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain pyrrolidine alkaloids display minimum inhibitory concentrations (MIC) against various bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These findings suggest that modifications to the molecular structure can enhance antibacterial efficacy, indicating potential pathways for drug development .

Antifungal Activity

The compound's antifungal properties have also been explored. Similar derivatives have shown activity against fungal strains, although specific data on this compound is limited. However, related compounds have demonstrated effective inhibition of fungal growth, suggesting a promising direction for further research.

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may interact with key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress responses. The inhibitory activity of related compounds has been quantified:

| Compound | IC50 (µg/mL) |

|---|---|

| Quercitrin | 0.13 |

| Afzelin | 0.31 |

| Quercetin | 0.48 |

| Kaempferol | 0.79 |

These results highlight the potential of this compound as a therapeutic agent targeting ALR2 .

Case Studies

Several case studies have evaluated the biological activities of similar compounds:

- Antibacterial Efficacy : A study involving derivatives of oxopyridines demonstrated promising antibacterial effects against multi-drug resistant strains, supporting the hypothesis that structural modifications can lead to enhanced activity.

- Antioxidant Properties : Compounds with similar structures showed significant antioxidant activity through DPPH radical scavenging assays, indicating potential applications in oxidative stress-related diseases.

- Clinical Implications : Research into the pharmacokinetics and bioavailability of pyridinyl compounds suggests that this compound could be developed into a viable treatment option for infections resistant to conventional antibiotics.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that compounds similar to N-(3-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit antimicrobial properties. The incorporation of thiopyrimidine and pyridine moieties has been linked to enhanced antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural components allow for interactions with cellular targets involved in cancer proliferation. Further investigations are necessary to elucidate specific mechanisms and efficacy against various cancer cell lines.

- Central Nervous System Disorders : Given the compound's structural similarity to known neuroactive agents, it is being investigated for potential use in treating central nervous system disorders, including anxiety and depression. The ability to cross the blood-brain barrier could facilitate its application in neuropharmacology .

Case Studies

- In vitro Studies : A study evaluated the antimicrobial activity of various derivatives, including this compound, against a range of bacterial strains. Results indicated significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent .

- Neuropharmacological Research : Another investigation focused on the neuropharmacological effects of related compounds in animal models of anxiety. Behavioral assays revealed anxiolytic-like effects, warranting further exploration of this compound's potential in treating anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Core Heterocycle Influence: The target compound’s pyridine core (vs. 1,3,4-oxadiazole in or peptidomimetic chains in ) may enhance π-π stacking interactions in biological targets. Pyridine derivatives are often associated with kinase inhibition due to their planar structure and hydrogen-bonding capabilities.

Substituent Effects :

- The 3-chlorophenyl group in the target compound contributes to lipophilicity (ClogP ~3.5 estimated), whereas the 4-nitrophenyl group in introduces strong electron-withdrawing effects, possibly enhancing binding to electron-rich enzyme pockets .

- The 4-methylpyrimidin-2-ylthio group in the target compound vs. 4,6-dimethylpyrimidin-2-ylsulfanyl in suggests subtle differences in steric bulk and electronic distribution, impacting target selectivity.

Physicochemical and Spectral Properties

IR/NMR Signatures :

- The target compound’s IR spectrum would show peaks for C=O (acetamide, ~1700 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and methoxy C-O (~1250 cm⁻¹), consistent with analogues like .

- In NMR, the 3-chlorophenyl protons would resonate at δ 7.2–7.4 ppm, while the pyrimidine protons (e.g., 4-methyl group) would appear near δ 2.5 ppm .

- Crystallography: The compound in crystallized in a monoclinic system (space group P2₁/c), with hydrogen bonds between acetamide NH and pyrimidine N atoms. Similar intermolecular interactions are expected for the target compound, stabilizing its solid-state structure .

Computational and Analytical Tools

- SHELX Suite : Used for refining crystal structures of analogues (e.g., ), highlighting its utility in confirming stereochemistry and hydrogen-bonding networks .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Thioether formation : React a thiol-containing pyrimidine derivative (e.g., 4-methylpyrimidine-2-thiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) in refluxing ethanol or DMF, using potassium carbonate as a base .

- Pyridinone core assembly : Construct the 4-oxopyridine scaffold via cyclization of a β-keto ester precursor, followed by functionalization at the 2-position with the thioether moiety .

Key steps : Monitor reaction progress via TLC, purify via column chromatography (silica gel, ethyl acetate/hexane), and confirm structure via NMR (1H/13C) and mass spectrometry .

Q. What characterization techniques are essential for confirming its structure?

- NMR spectroscopy : 1H NMR (in DMSO-d6 or CDCl3) to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridinone carbonyl at δ 165–170 ppm) .

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium in the pyridinone ring) and confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C21H20ClN3O3S) .

Q. How can initial biological activity screening be conducted?

- In vitro enzyme assays : Test inhibitory activity against kinases or oxidoreductases (e.g., COX-2, xanthine oxidase) at concentrations ranging from 1–100 μM .

- Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex intermediates?

- Solvent/base optimization : Replace ethanol with DMF or THF to enhance solubility; use stronger bases (e.g., DBU) for challenging substitutions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while maintaining >80% yield .

- Protecting groups : Temporarily protect reactive sites (e.g., pyrimidine NH) with Boc groups to prevent side reactions .

Q. What methodologies are suitable for studying its mechanism of action?

- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases) in real-time .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions between the pyrimidine-thioether moiety and enzyme active sites .

- Crystallographic studies : Co-crystallize the compound with its target protein to visualize binding modes .

Q. How can structural analogs be designed for SAR studies?

- Substituent variation : Replace the methoxy group with ethoxy or halogens to assess electronic effects on activity .

- Scaffold hopping : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine cores to evaluate bioisosteric effects .

Validation : Test analogs in dose-response assays and compare IC50 values to establish SAR trends .

Q. How should contradictory biological data across studies be addressed?

- Replicate experiments : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., incubation time, serum concentration) .

- Purity verification : Analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.